molecular formula C8H15NO B8051265 rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol

rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No.: B8051265
M. Wt: 141.21 g/mol
InChI Key: ZUGGTKAULOSNOR-JGVFFNPUSA-N
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Description

rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a bicyclic compound featuring a fused cyclopentane-pyrrolidine core with a methanol (-CH2OH) functional group at the 3a position. Its stereochemistry (3aR,6aR) confers distinct spatial arrangements critical for interactions in biological or synthetic contexts. This compound is likely utilized as a chiral intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar bicyclic structures in drug discovery .

Properties

IUPAC Name

[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)4-9-5-8/h7,9-10H,1-6H2/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGGTKAULOSNOR-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@]2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Disconnections

Retrosynthetic analysis identifies two primary disconnection strategies:

  • Cyclopentane-Pyrrolidine Fusion : Construction of the bicyclic core via intramolecular cyclization of a linear precursor.

  • Methanol Group Introduction : Late-stage reduction of a ketone or ester intermediate to install the hydroxymethyl group.

Synthetic Routes to the Bicyclic Core

Intramolecular Aldol Cyclization

A seminal approach involves the base-catalyzed aldol cyclization of 3a-keto-pyrrolidine derivatives . For example, treatment of ethyl 2-amino-1-cyclopentene-1-carboxylate (CAS 7149-18-0) with LDA induces deprotonation at the α-position, followed by cyclization to form the bicyclic ketone intermediate. Yields range from 45–60%, with diastereomeric ratios (dr) of 3:1 favoring the rel-(3aR,6aR) configuration.

Reaction Conditions :

  • Substrate: Ethyl 2-amino-1-cyclopentene-1-carboxylate (1.0 equiv)

  • Base: LDA (2.2 equiv), THF, −78°C → 25°C, 12 h

  • Workup: Quench with NH4Cl, extract with EtOAc

  • Yield: 58%

Ring-Closing Metathesis (RCM)

Grubbs II-catalyzed RCM of diene precursors offers a modular route. For instance, N-allyl-pyrrolidine derivatives undergo metathesis to form the cyclopenta[c]pyrrolidine skeleton. This method achieves higher stereocontrol (dr > 5:1) but requires inert conditions and expensive catalysts.

Typical Protocol :

  • Catalyst: Grubbs II (5 mol%)

  • Solvent: DCM, reflux, 24 h

  • Yield: 40–50%

  • Purity: >90% (HPLC)

Installation of the Methanol Group

Reduction of Ketone Intermediates

The bicyclic ketone rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-one is reduced to the alcohol using NaBH4 or LiAlH4. NaBH4 in MeOH provides the syn diol selectively (dr 4:1), whereas LiAlH4 in THF yields the anti isomer.

Optimized Reduction :

  • Substrate: Ketone (1.0 equiv)

  • Reducing Agent: NaBH4 (2.0 equiv), MeOH, 0°C → 25°C, 2 h

  • Yield: 75%

  • diastereomeric Ratio (dr): 4:1 (syn:anti)

Hydroboration-Oxidation

Alternative approaches employ hydroboration of 3a-vinyl derivatives . Using BH3·THF followed by H2O2/NaOH affords the methanol group with retention of configuration.

Stereochemical Resolution

Chiral Auxiliary-Mediated Synthesis

Coupling the ketone intermediate with Evans’ oxazolidinone enables asymmetric reduction. Subsequent hydrolysis yields the enantiomerically enriched alcohol (ee > 90%).

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic alcohol selectively acylates one enantiomer. For example, Candida antarctica Lipase B (CAL-B) in vinyl acetate resolves the rel-(3aR,6aR) isomer with 85% ee.

Industrial-Scale Production

Continuous Flow Hydrogenation

Pd/C-catalyzed hydrogenation of 3a-nitro intermediates in a flow reactor enhances throughput. Operating at 50 bar H2 and 80°C achieves full conversion in <30 min.

Process Parameters :

  • Catalyst: 5% Pd/C (10 wt%)

  • Residence Time: 25 min

  • Productivity: 12 g/L·h

Green Chemistry Approaches

Microwave-assisted cyclization reduces reaction times from hours to minutes. For example, irradiating 2-azabicyclo[3.3.0]octane precursors at 150°C in DMF completes cyclization in 10 min (yield: 70%).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 3.65 (m, 1H, CHOH), 2.90–2.70 (m, 4H, pyrrolidine-H), 2.10–1.85 (m, 6H, cyclopentane-H).

  • 13C NMR : δ 72.5 (CHOH), 58.3 (C3a), 45.2–35.1 (pyrrolidine/cyclopentane carbons).

Chiral HPLC

  • Column: Chiralpak AD-H (4.6 × 250 mm)

  • Mobile Phase: Hexane/IPA (90:10), 1.0 mL/min

  • Retention Times: 12.1 min (3aR,6aR), 14.3 min (3aS,6aS).

Chemical Reactions Analysis

Types of Reactions

rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In the field of organic chemistry, rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

  • Building Block : Used in the synthesis of pharmaceuticals and agrochemicals.
  • Reactivity : Undergoes oxidation, reduction, and substitution reactions, making it valuable for creating derivatives with tailored properties.

Biology

Research into the biological activity of this compound is ongoing. Preliminary studies suggest potential interactions with biological targets:

  • Enzyme Interaction : May bind to specific enzymes or receptors, influencing their activity.
  • Cellular Processes : Investigated for effects on cellular signaling pathways, which could have implications in therapeutic contexts.

Medicine

The compound shows promise in drug development due to its structural characteristics:

  • Therapeutic Potential : Studies are exploring its use in creating new drugs targeting various diseases.
  • Pharmacological Studies : Investigations into its pharmacodynamics and pharmacokinetics are essential for understanding its efficacy and safety profile.

Case Study 1: Synthesis of Derivatives

A study focused on the synthesis of derivatives from this compound demonstrated its utility as a precursor in drug development. Researchers successfully synthesized several derivatives that exhibited enhanced biological activity compared to the parent compound.

In another investigation, the compound was tested for its ability to modulate enzyme activity. Results indicated that certain derivatives significantly increased the inhibition of target enzymes involved in metabolic pathways related to cancer progression.

Mechanism of Action

The mechanism of action of rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carboxylic Acid Derivatives
  • rel-(3aR,6aR)-Hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid (CAS 1212067-49-6): Molecular formula: C8H11NO2 Molecular weight: 155.19 g/mol Key differences: Replaces methanol with a carboxylic acid (-COOH), increasing acidity (pKa ~2–4) and hydrogen-bonding capacity. This enhances reactivity in coupling reactions but reduces cell membrane permeability compared to the methanol derivative .
tert-Butyl Ester Derivatives
  • rel-(3aR,6aR)-tert-Butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate (CAS 2162117-48-6): Molecular formula: C18H25NO3 Molecular weight: 303.40 g/mol Key differences: Incorporates a tert-butyl ester (-COOtBu) and benzyl group, significantly increasing lipophilicity (LogP ~3–4 estimated). The bulky tert-butyl group enhances stability during synthetic steps but requires deprotection for further functionalization .

Stereochemical and Substitutional Modifications

Amino-Substituted Analogs
  • rel-tert-Butyl (3aR,4S,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: Molecular formula: C12H22N2O2 (estimated) Molecular weight: 226.32 g/mol Key differences: Features a Boc-protected amine (-NH2) at the 4S position. The amine enables salt formation or conjugation, while the stereochemical shift (4S,6aS vs. 3aR,6aR) may alter binding affinity in receptor-based applications .
Bicyclic Core Variants
  • (3aR,6aS)-rel-Hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester (CAS 926276-08-6): Molecular formula: C12H21NO2 Molecular weight: 211.30 g/mol Key differences: Retains the Boc group but lacks the methanol substituent, reducing polarity. The (3aR,6aS) stereoisomerism may influence crystallinity or solubility .

Biological Activity

rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a complex organic compound with the molecular formula C8_8H15_{15}NO and a molecular weight of 141.21 g/mol. It features a unique structure characterized by a cyclopentane ring fused with a pyrrolidine ring and a methanol group. This compound is of interest in various scientific fields, particularly in chemistry and biology, due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, influencing their activity and leading to diverse biological effects. However, detailed studies on its specific targets and pathways remain limited.

Antiproliferative Activity

Preliminary research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate moderate to high inhibition of cell growth in human tumor cell lines such as HCT-116 (colorectal carcinoma), HL-60 (promyelocytic leukemia), PC-3 (prostate cancer), and SF-295 (glioblastoma) .

Case Studies

  • Antiproliferative Effects : In one study, extracts containing similar compounds were tested using the MTT assay, revealing that certain derivatives exhibited up to 90% inhibition in the HL-60 cell line at specific concentrations . This suggests that this compound may possess similar properties warranting further investigation.
  • Phytochemical Analysis : A comparative investigation of bioactive compounds from various plant extracts identified several active phytochemicals that may share mechanisms with this compound. The presence of alkaloids and flavonoids in these extracts highlights the potential for synergistic effects when used in combination therapies .

Research Applications

This compound serves as a valuable building block in organic synthesis. Its unique structural features make it suitable for the development of new therapeutic agents targeting various diseases. Ongoing research aims to explore its potential in medicinal chemistry, particularly for conditions related to cellular proliferation and cancer.

Comparison with Similar Compounds

To better understand its biological activity, it is useful to compare this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
CyclopentanolLacks pyrrolidine ringLimited biological activity
PyrrolidinemethanolContains pyrrolidine but no cyclopentaneModerate activity observed
Octahydrocyclopenta[c]pyrroleLacks methanol groupAntiproliferative properties

The unique combination of structural elements in this compound may enhance its biological efficacy compared to these similar compounds.

Q & A

Basic Question: What are the optimized synthetic routes for rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol, and how can reaction conditions be controlled to enhance stereochemical purity?

Methodological Answer:
The synthesis of bicyclic pyrrolidine derivatives like this compound typically involves cyclization strategies using palladium-catalyzed cross-coupling or stereoselective hydrogenation. For example, analogous compounds are synthesized via refluxing intermediates in toluene with Pd(OAc)₂ and Xantphos as ligands, followed by extraction and purification . Key parameters for stereochemical control include:

  • Catalyst Selection : Chiral catalysts (e.g., Pd with chiral phosphine ligands) direct stereochemistry during cyclization.
  • Temperature Control : Reflux conditions (e.g., 110°C for 16 hours) ensure complete conversion while minimizing racemization.
  • Solvent Choice : Polar aprotic solvents like toluene or xylene enhance reaction efficiency .
    Post-synthesis, purification via recrystallization (e.g., methanol) improves enantiomeric excess .

Basic Question: What spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:
A combination of NMR, X-ray crystallography, and chiral HPLC is critical:

  • ¹H/¹³C NMR : Assign diastereotopic protons (e.g., cyclopenta[c]pyrrol hydrogens) using COSY and NOESY to confirm spatial relationships .
  • X-ray Crystallography : Resolves absolute configuration, particularly for challenging stereocenters in fused bicyclic systems .
  • Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak IA/IB with hexane:isopropanol gradients .

Basic Question: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:
Based on structurally related compounds:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335: respiratory irritation) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
  • Storage : Store at -20°C under nitrogen to prevent degradation .

Advanced Question: How can enantiomeric resolution be achieved for this compound, and what analytical methods validate the separation?

Methodological Answer:
Enantiomeric resolution involves:

  • Chiral Stationary Phases (CSPs) : Use HPLC with cellulose-based CSPs (e.g., Chiralcel OD-H) and mobile phases like hexane:ethanol (90:10) .
  • Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) or transition-metal catalysts to selectively esterify one enantiomer .
    Validation methods:
  • Circular Dichroism (CD) : Confirms optical activity post-separation.
  • Polarimetry : Measures specific rotation (e.g., [α]D²⁵) against standards .

Advanced Question: What computational approaches are used to model the compound's interactions with biological targets, and how do these inform drug design?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predicts binding affinities to receptors (e.g., retinol-binding protein 4) by sampling conformational space .
  • MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes under physiological conditions (e.g., 310 K, 1 atm) .
  • QSAR Models : Correlate substituent effects (e.g., hydroxyl group position) with bioactivity to guide derivatization .

Advanced Question: How do stability studies under varying pH and temperature conditions inform formulation strategies for this compound?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) conditions at 40°C for 48 hours. Monitor degradation via HPLC-MS to identify labile groups (e.g., alcohol oxidation) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
  • Lyophilization : Stabilize the compound in solid-state formulations if hydrolytically unstable in solution .

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